2-(2,4-dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that features a dichlorophenoxy group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)acetic acid.
Coupling with the indole derivative: The 2-(2,4-dichlorophenoxy)acetic acid is then coupled with 6-methoxy-1H-indole-3-ethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with tryptophan-binding sites, while the dichlorophenoxy group can modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A simpler analog with herbicidal properties.
6-methoxy-1H-indole-3-ethylamine: A precursor in the synthesis of the target compound.
2-(5-methoxy-1H-indol-3-yl)ethanamine: Another indole derivative with similar structural features.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to its combination of a dichlorophenoxy group and an indole moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various scientific fields.
Properties
Molecular Formula |
C19H18Cl2N2O3 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-25-14-3-4-15-12(10-23-17(15)9-14)6-7-22-19(24)11-26-18-5-2-13(20)8-16(18)21/h2-5,8-10,23H,6-7,11H2,1H3,(H,22,24) |
InChI Key |
XPBUMNWYMKEUIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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